molecular formula C21H21ClN5O2.HO<br>C21H22ClN5O3 B12689995 1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide CAS No. 97043-68-0

1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide

Cat. No.: B12689995
CAS No.: 97043-68-0
M. Wt: 427.9 g/mol
InChI Key: ACWDAQHUTFPPCN-UHFFFAOYSA-M
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Description

1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide typically involves multiple steps. One common method includes the diazotization of 2-chloro-4-nitroaniline followed by coupling with N-ethyl-N-(2-hydroxyethyl)aniline. The resulting compound is then quaternized with pyridine to form the pyridinium salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves strict control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

Major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and hydroxyl-substituted derivatives .

Scientific Research Applications

1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate
  • Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-

Uniqueness

1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This makes it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

97043-68-0

Molecular Formula

C21H21ClN5O2.HO
C21H22ClN5O3

Molecular Weight

427.9 g/mol

IUPAC Name

4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydroxide

InChI

InChI=1S/C21H21ClN5O2.H2O/c1-2-26(15-14-25-12-4-3-5-13-25)18-8-6-17(7-9-18)23-24-21-11-10-19(27(28)29)16-20(21)22;/h3-13,16H,2,14-15H2,1H3;1H2/q+1;/p-1

InChI Key

ACWDAQHUTFPPCN-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl.[OH-]

Origin of Product

United States

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